cis-1-Amino-2,6-dimethylpiperidine hydrochloride
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Overview
Description
cis-2,6-Dimethylpiperidin-1-amine hydrochloride: is a chemical compound with the molecular formula C7H17ClN2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2,6-Dimethylpiperidin-1-amine hydrochloride typically involves the hydrogenation of 2,6-dimethylpyridine. The reaction is carried out under high pressure and in the presence of a suitable catalyst, such as palladium on carbon. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of cis-2,6-Dimethylpiperidin-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: cis-2,6-Dimethylpiperidin-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
cis-2,6-Dimethylpiperidin-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-2,6-Dimethylpiperidin-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
2,6-Dimethylpiperidine: A closely related compound with similar structural features but different chemical properties.
2,6-Dimethylpiperidin-4-one: Another related compound with a ketone functional group instead of an amine.
2,6-Dimethylpiperidin-1-ol: A compound with a hydroxyl group instead of an amine.
Uniqueness: cis-2,6-Dimethylpiperidin-1-amine hydrochloride is unique due to its specific amine functional group and cis-configuration, which confer distinct chemical and biological properties compared to its analogs .
Biological Activity
cis-1-Amino-2,6-dimethylpiperidine hydrochloride is a piperidine derivative that has garnered interest in various fields, including medicinal chemistry and pharmacology. Its unique structure contributes to a range of biological activities, making it a compound of significant research interest. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of an amino group at the 1-position and two methyl groups at the 2 and 6 positions on the piperidine ring. The synthesis typically involves the hydrogenation of 2,6-dimethylpyridine under high pressure in the presence of palladium on carbon, followed by treatment with hydrochloric acid to yield the hydrochloride salt.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with minimal inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent .
Antiviral Activity
The compound also shows promise as an antiviral agent. Studies have reported its effectiveness against certain viruses, including H1N1 influenza and SARS-CoV-2. Its mechanism involves binding to viral proteins, thereby inhibiting their function and preventing viral replication .
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines through modulation of intracellular signaling pathways. In particular, it acts as a ligand for muscarinic acetylcholine receptors, which are implicated in tumor progression and metastasis .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound acts as a ligand for various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic processes or pathogen replication.
- Modulation of Gene Expression : By interacting with transcription factors or other regulatory proteins, it can alter gene expression profiles related to cell growth and survival.
Case Studies
Study | Findings | Year |
---|---|---|
Nayagam et al. | Identified cis-1-amino-2,6-dimethylpiperidine as a potent inhibitor of SARS-CoV-2 main protease with better binding affinity than Remdesivir | 2023 |
Katchalski et al. | Demonstrated antimicrobial activity against E. coli and MRSA with low toxicity | 2023 |
Recent Cancer Research | Showed cytotoxic effects on FaDu hypopharyngeal tumor cells; induced apoptosis more effectively than standard chemotherapy agents | 2023 |
Properties
Molecular Formula |
C7H17ClN2 |
---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
(2S,6R)-2,6-dimethylpiperidin-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2.ClH/c1-6-4-3-5-7(2)9(6)8;/h6-7H,3-5,8H2,1-2H3;1H/t6-,7+; |
InChI Key |
HLKWEBRKGNCOFD-UKMDXRBESA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1N)C.Cl |
Canonical SMILES |
CC1CCCC(N1N)C.Cl |
Origin of Product |
United States |
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